molecular formula C14H21NO2 B4879263 4-(heptyloxy)benzamide

4-(heptyloxy)benzamide

Cat. No.: B4879263
M. Wt: 235.32 g/mol
InChI Key: BZYLVTUPGZNSSR-UHFFFAOYSA-N
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Description

4-(Heptyloxy)benzamide is a benzamide derivative characterized by a heptyloxy chain (-O-(CH₂)₆CH₃) attached to the para position of the benzamide core. It is synthesized via a multi-step process:

  • Synthesis Route: Formation of 4-(heptyloxy)benzoic acid by reacting 4-hydroxybenzoic acid with 1-bromoheptane under reflux conditions . Conversion to the acid chloride using thionyl chloride (SOCl₂) in dichloromethane (DCM) . Coupling with 4-nitroaniline or other aniline derivatives, followed by reduction (e.g., Na₂S·9H₂O in ethanol/water) to yield the final product .
  • Key Properties:
    • FTIR Peaks: 3343 cm⁻¹ (N–H stretch), 1657 cm⁻¹ (C=O stretch), 1254 cm⁻¹ (C–O stretch) .
    • Melting Point: 131.7–133.6°C (intermediate nitro compound) .

Properties

IUPAC Name

4-heptoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21NO2/c1-2-3-4-5-6-11-17-13-9-7-12(8-10-13)14(15)16/h7-10H,2-6,11H2,1H3,(H2,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZYLVTUPGZNSSR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCOC1=CC=C(C=C1)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(heptyloxy)benzamide typically involves the alkylation of 4-hydroxybenzoic acid with 1-bromoheptane to form 4-(heptyloxy)benzoic acid. This intermediate is then converted to 4-(heptyloxy)benzamide through a condensation reaction with ammonia or an amine under suitable conditions .

Industrial Production Methods

In an industrial setting, the production of 4-(heptyloxy)benzamide can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the use of catalysts. The use of continuous flow reactors and advanced purification techniques can enhance the yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

4-(heptyloxy)benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-(heptyloxy)benzamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(heptyloxy)benzamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its bioactive effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

4-(Benzyloxy)benzamide Derivatives
  • Example : 4-(Benzyloxy)-N-(3-chloro-2-(substitutedphenyl)-4-oxoazetidin-1-yl)benzamide .
  • Key Differences: Substituents: Benzyloxy group (-O-CH₂C₆H₅) instead of heptyloxy; azetidinone ring introduces rigidity. Synthesis: Ultrasonic irradiation reduces reaction time (e.g., 2–4 hours vs. 8–12 hours for conventional reflux) . Yield: Comparable yields (~70–85%) but improved efficiency under green chemistry conditions .
4-(tert-Butyl)-N-(methylcarbamothioyl)benzamide
  • Modifications : tert-Butyl group (-C(CH₃)₃) and methylcarbamothioyl (-N-C(S)-NHCH₃) substituents .
  • Pharmacological Activity :
    • Exhibits anticancer activity (IC₅₀ = 111 µg/mL) against cancer cell lines .
    • Metal complexes (e.g., Fe(III)) enhance bioavailability and activity via improved absorption .
N-(4-Aminophenyl)-4-(hexyloxy)benzamide
  • Structural Contrast : Shorter hexyloxy chain (-O-(CH₂)₅CH₃) vs. heptyloxy.
  • Impact : Reduced lipophilicity may lower membrane permeability compared to 4-(heptyloxy)benzamide .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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4-(heptyloxy)benzamide
Reactant of Route 2
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4-(heptyloxy)benzamide

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